2-isopropyl-5-methyl-6-nitro-3H-imidazo[4,5-b]pyridine
Description
Properties
IUPAC Name |
5-methyl-6-nitro-2-propan-2-yl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-5(2)9-12-7-4-8(14(15)16)6(3)11-10(7)13-9/h4-5H,1-3H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIFKVNPWDZDDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)N=C(N2)C(C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Isopropyl-5-methyl-6-nitro-3H-imidazo[4,5-b]pyridine is a compound belonging to the imidazopyridine family, known for its diverse biological activities. This article reviews the pharmacological potential, mechanisms of action, and specific biological effects of this compound, drawing from various research studies and findings.
Pharmacological Potential
Recent studies have highlighted the anti-inflammatory , anticancer , and antimicrobial properties of this compound. The compound has shown promising results in various biological assays, making it a candidate for further pharmaceutical development.
Anti-inflammatory Activity
The compound has demonstrated significant anti-inflammatory effects. For instance, it inhibits the inflammatory response in human retinal pigment epithelial (ARPE-19) cells induced by tert-butyl hydroperoxide. This inhibition is associated with the modulation of transcription factors such as Nrf2 and NF-κB, which are crucial for oxidative stress regulation in obesity-related arterial injury .
Anticancer Activity
In cancer research, this compound has shown cytotoxic effects against several cancer cell lines. It disrupts microtubule organization and induces apoptosis by downregulating anti-apoptotic proteins in various cancer models . The compound's mechanism involves blocking tubulin polymerization, leading to cell cycle arrest at the G2/M phase .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Cell Lines Tested | IC50 Values |
|---|---|---|---|
| Anti-inflammatory | Inhibition of Nrf2 and NF-κB pathways | ARPE-19 | Not specified |
| Anticancer | Inhibition of tubulin polymerization | A549, HeLa, MDA-MB-231 | 0.08 - 1.59 µM |
| Antimicrobial | Disruption of bacterial cell wall synthesis | Various bacterial strains | Not specified |
Detailed Research Findings
- Inflammation Studies : Li et al. demonstrated that the compound reduces inflammatory markers in obesity models by affecting key signaling pathways .
- Cancer Studies : The compound exhibited an IC50 value of approximately 4.1 μM against tubulin polymerization, comparable to known inhibitors like CA-4 . It also induced apoptosis in A549 cells by modulating mitochondrial membrane potential (MMP) and affecting cell cycle-related proteins.
- Microbial Studies : Although specific antimicrobial data were less prevalent in available literature, preliminary findings suggest potential efficacy against certain bacterial strains.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
The compound has been studied for its potential as an anticancer agent, particularly in the context of acute myeloid leukemia (AML). Research indicates that derivatives of imidazo[4,5-b]pyridine, including 2-isopropyl-5-methyl-6-nitro-3H-imidazo[4,5-b]pyridine, exhibit significant inhibitory effects on FLT3-ITD kinase activity. This kinase is commonly mutated in AML and is associated with poor patient outcomes. The compound demonstrated submicromolar activity against FLT3 mutations, indicating its potential as a therapeutic agent in treating AML .
2. Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific kinases that are crucial for cancer cell proliferation. In vitro studies have shown that this compound can inhibit the growth of leukemia cell lines with FLT3 mutations, suggesting a targeted approach to treatment .
Toxicological Insights
1. Carcinogenic Potential
As a member of the heterocyclic amines family, this compound has been investigated for its carcinogenic properties. Heterocyclic amines are known to form DNA adducts upon metabolic activation, leading to mutagenic events that can initiate cancer development. Studies have indicated that compounds like PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), which share structural similarities with this compound, can bind to DNA and potentially lead to breast cancer initiation through mechanisms involving lactoperoxidase-mediated activation .
2. Environmental and Dietary Implications
The presence of heterocyclic amines in cooked meats raises concerns regarding their mutagenic and carcinogenic effects on human health. The metabolic activation of these compounds in the body can lead to harmful interactions with cellular macromolecules. This aspect emphasizes the need for continued research into dietary exposure and the implications for public health .
Data Table: Pharmacological Activity
| Compound Name | IC50 (μM) | Target Kinase | Cell Line Tested |
|---|---|---|---|
| This compound | 0.430 | FLT3-ITD | MV4-11 |
| This compound (variant) | 0.134 | FLT3-D835Y | MOLM-13 |
Case Studies
1. Acute Myeloid Leukemia Treatment
A recent study demonstrated that imidazo[4,5-b]pyridine derivatives could effectively target FLT3 mutations in AML patients. The study highlighted that compounds with similar structures to this compound showed promising results in preclinical models by significantly reducing cell viability in FLT3-mutated leukemia cells while sparing normal hematopoietic cells .
2. Dietary Exposure and Cancer Risk
Research into dietary heterocyclic amines has linked their consumption to increased cancer risks in humans. A study examining the metabolic pathways of these compounds found that they could form DNA adducts after ingestion, leading to mutations associated with various cancers. This underscores the importance of understanding the implications of consuming cooked meats high in such compounds and their potential role in carcinogenesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Selected HAAs
Key Findings from Comparative Analysis
Structural Differences and Reactivity: The nitro group in this compound contrasts with the amino group in PhIP and MeIQx. Nitro groups often require enzymatic reduction to reactive amines (e.g., via nitroreductases) before forming DNA adducts, whereas amino groups are directly N-hydroxylated by CYP1A2 . This difference may alter metabolic activation kinetics and mutagenic potency.
Metabolism and Bioactivation: PhIP and MeIQx rely heavily on CYP1A2 for N-hydroxylation, a critical step in forming DNA-reactive intermediates . The nitro group in the target compound may bypass this step if reduced to an amine in vivo, but CYP1A2 could still play a role in subsequent oxidation.
DNA adduct levels correlate linearly with HAA doses in animals, implying that even low doses of the target compound could pose risks in synergy with other carcinogens .
Interindividual Variability :
- Human studies on PhIP and MeIQx show high intersubject variability in systemic exposure (71–145% coefficient of variation), likely due to polymorphisms in CYP1A2 or NAT2 enzymes . Similar variability is expected for the target compound.
Preparation Methods
Reaction Conditions and Procedure
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| SNAr Reaction | 2-chloro-3-nitropyridine + primary amine, H2O-IPA, 80 °C, 2 h | Formation of N-substituted intermediate |
| Nitro Reduction | Zn dust (1 equiv), conc. HCl (0.5 equiv), 80 °C, 45 min | Conversion to pyridine-2,3-diamine derivative |
| Heterocyclization | Addition of aldehyde, H2O-IPA, 85 °C, 10 h | Formation of substituted imidazo[4,5-b]pyridine |
The entire sequence can be performed sequentially in one pot without isolating intermediates, simplifying the process and improving yields.
Solvent Effects
- Polar protic solvents like H2O-IPA, methanol, or ethanol give good to excellent yields.
- Aprotic solvents such as toluene, 1,4-dioxane, tetrahydrofuran, and 1,2-dichloroethane result in lower yields.
Mechanistic Insights
- The reaction proceeds via initial formation of an imine intermediate between the diamine and aldehyde.
- Intramolecular nucleophilic attack leads to cyclization forming a dihydroimidazo intermediate.
- Aromatization yields the final imidazo[4,5-b]pyridine product.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Pd/Cu-Catalyzed Cyclization | 2-halo-3-acylaminopyridines, Pd/Cu catalysts, ligands, bases | Regioselective, diverse substituents | Toxic/costly catalysts, harsh conditions |
| One-Pot SNAr–Reduction–Cyclization | 2-chloro-3-nitropyridine, primary amine, Zn/HCl, aldehydes, H2O-IPA, 80-85 °C | Catalyst-free, one-pot, high yield, mild conditions | Requires nitro precursor, longer reaction time |
| Solid-Supported Synthesis | Polymer-supported amines, nitro reduction, aldehydes | Facilitates purification | Limited substrate scope |
Research Findings and Yield Data
In the reported one-pot method:
- Yields of substituted imidazo[4,5-b]pyridines typically exceed 85%.
- The reaction tolerates a wide range of primary amines and aldehydes with electron-donating or withdrawing groups.
- The use of H2O-IPA solvent system is critical for high yields and clean reaction profiles.
- The method is scalable and amenable to structural diversity, suitable for preparing compounds like 2-isopropyl-5-methyl-6-nitro-3H-imidazo[4,5-b]pyridine.
Q & A
Q. What are the key challenges in synthesizing 2-isopropyl-5-methyl-6-nitro-3H-imidazo[4,5-b]pyridine with regioselectivity?
Regioselective synthesis of imidazo[4,5-b]pyridine derivatives is challenging due to competing reaction pathways. Phase transfer catalysis (PTC) under solid-liquid conditions, using solvents like DMF and catalysts such as p-toluenesulfonic acid, has been employed to improve regioselectivity. NMR (1H, 13C) is critical for confirming the structure and substitution pattern of the final product .
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
- NMR spectroscopy : 1H and 13C NMR are essential for confirming the fused imidazo[4,5-b]pyridine core and substituent positions .
- HPLC and FTIR : These methods are used for purity assessment and functional group identification, especially for nitro and alkyl substituents .
- X-ray crystallography : Resolves ambiguities in molecular geometry, particularly dihedral angles between fused rings and substituents .
Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?
Key strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Catalyst screening : Phase transfer catalysts improve regioselectivity and reduce side reactions .
- Temperature control : Reflux conditions (e.g., ethanol at 78°C) are often used for cyclization steps .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties of this compound?
Density Functional Theory (DFT) studies can model electron-deficient pyridine rings and nitro group effects on charge distribution. For example, DFT has been used to analyze frontier molecular orbitals (HOMO/LUMO) in related imidazo[4,5-b]pyridines, predicting reactivity toward electrophilic substitution .
Q. How does the nitro group at position 6 influence biological activity compared to other substituents?
The nitro group enhances electron deficiency in the pyridine ring, potentially increasing DNA intercalation or enzyme inhibition. Comparative studies with bromo or methyl substituents (e.g., 7-bromo derivatives) show altered mutagenic and anticancer profiles, suggesting substituent-dependent mechanisms .
Q. What methodologies are used to investigate the metabolic pathways of this compound in vitro?
- Primary hepatocyte models : Human and rat hepatocytes can identify cytochrome P450-mediated metabolites (e.g., hydroxylamine intermediates) .
- LC-MS/MS : Detects stable glucuronide conjugates of nitro-reduced metabolites .
- Proteolytic digestion optimization : Essential for analyzing serum albumin adducts formed via reactive intermediates .
Q. How can structural modifications reduce mutagenicity while retaining pharmacological activity?
- Substituent replacement : Replacing the nitro group with less electrophilic moieties (e.g., trifluoromethyl) reduces DNA adduct formation, as seen in related heterocyclic amines .
- Steric hindrance : Bulky substituents (e.g., triphenylmethyl) at position 3 can block metabolic activation pathways .
Data Analysis and Contradictions
Q. How should researchers address conflicting mutagenicity data across studies?
Discrepancies may arise from differences in metabolic activation systems (e.g., S9 liver fractions vs. primary hepatocytes). A tiered approach is recommended:
- In vitro assays : Use Ames tests with TA98 and TA100 strains for initial screening .
- In silico modeling : Apply QSAR models to predict nitro-group-related mutagenicity .
- Cross-species validation : Compare rodent and human hepatocyte data to assess translational relevance .
Q. What strategies validate the anticancer mechanisms of this compound in cellular models?
- Kinase inhibition profiling : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- DNA damage assays : Comet assays or γH2AX foci quantification confirm genotoxicity .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining and caspase-3 activation .
Methodological Recommendations
Q. What protocols ensure reproducibility in synthesizing imidazo[4,5-b]pyridine derivatives?
- Stepwise purification : Column chromatography (silica gel, hexane/EtOAc gradients) isolates intermediates .
- Stoichiometric control : Precise molar ratios of diamino-pyridine precursors and aldehydes prevent oligomerization .
- Crystallization conditions : Slow evaporation from ethanol yields single crystals for X-ray validation .
Q. How can researchers optimize fluorescence properties for imaging applications?
Introduce electron-donating groups (e.g., methoxy) at position 5 to enhance quantum yield. Solvent polarity studies (e.g., in DMSO vs. hexane) can tune emission wavelengths, as demonstrated in ester derivatives of isothiazolo[4,5-b]pyridines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
